molecular formula C29H32N4O4S B611696 VL285

VL285

Cat. No.: B611696
M. Wt: 532.7 g/mol
InChI Key: HEDFFPYRFJKXQP-VJTSUQJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VL285 is a potent ligand for the von Hippel-Lindau (VHL) protein, which plays a crucial role in the ubiquitin-proteasome system. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells. This compound has an inhibitory concentration (IC50) of 0.34 micromolar, making it highly effective in its role .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VL285 involves multiple steps, including the formation of a pyrrolidine ring and the attachment of various functional groups. One of the key steps is the coupling of a benzyl group with a pyrrolidine derivative. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The compound is often produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

VL285 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

VL285 is widely used in scientific research, particularly in the following areas:

Mechanism of Action

VL285 exerts its effects by binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is essential for maintaining cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

    VH032: Another VHL ligand used in PROTAC technology.

    AHPC: A ligand for the cereblon protein, also used in PROTACs.

    Lenalidomide: A cereblon ligand with immunomodulatory properties.

Uniqueness of VL285

This compound is unique due to its high potency and specificity for the VHL protein. Its ability to effectively degrade target proteins makes it a valuable tool in both research and therapeutic applications. Compared to similar compounds, this compound offers a higher degree of selectivity and efficacy in protein degradation.

Properties

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O4S/c1-17(2)25(33-14-21-6-4-5-7-23(21)28(33)36)29(37)32-15-22(34)12-24(32)27(35)30-13-19-8-10-20(11-9-19)26-18(3)31-16-38-26/h4-11,16-17,22,24-25,34H,12-15H2,1-3H3,(H,30,35)/t22-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDFFPYRFJKXQP-VJTSUQJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.